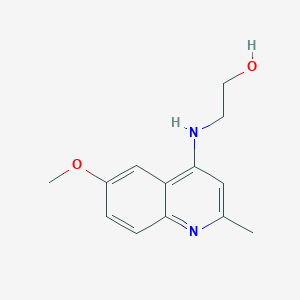
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmacology. Quinoline derivatives are renowned for their broad spectrum of biological activities, including antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol typically involves the reaction of 6-methoxy-2-methylquinoline with ethylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and final product using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with enhanced biological activities, such as improved antibacterial and anticancer properties .
Scientific Research Applications
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, malaria, and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial enzymes, disrupt DNA replication in malaria parasites, and induce apoptosis in cancer cells. These effects are mediated through various biochemical pathways, including oxidative stress and signal transduction .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Shares the quinoline core structure but lacks the ethan-1-ol moiety.
2-Methylquinoline: Similar structure but without the methoxy and ethan-1-ol groups.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct biological activities.
Uniqueness
2-((6-Methoxy-2-methylquinolin-4-yl)amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer enhanced biological activity and versatility in chemical reactions. Its methoxy and ethan-1-ol groups contribute to its solubility and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C13H16N2O2 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
2-[(6-methoxy-2-methylquinolin-4-yl)amino]ethanol |
InChI |
InChI=1S/C13H16N2O2/c1-9-7-13(14-5-6-16)11-8-10(17-2)3-4-12(11)15-9/h3-4,7-8,16H,5-6H2,1-2H3,(H,14,15) |
InChI Key |
HOWVJJXVLJBFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















